molecular formula C16H10N2O3S B7729218 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

Cat. No.: B7729218
M. Wt: 310.3 g/mol
InChI Key: ZBBJAMXAQOBUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole moiety fused with a chromenone structure, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with appropriate chromenone derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

For instance, a typical synthetic route might involve:

    Condensation Reaction: Reacting 2-aminobenzothiazole with a chromenone derivative in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the final compound.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as one-pot synthesis or microwave-assisted synthesis to enhance efficiency and reduce reaction times. These methods are designed to be environmentally friendly and cost-effective, utilizing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-tubercular, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and advanced materials due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Shares the benzothiazole moiety but lacks the chromenone structure.

    7-hydroxy-4H-chromen-4-one: Contains the chromenone structure but lacks the benzothiazole moiety.

Uniqueness

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one is unique due to the combination of benzothiazole and chromenone structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3S/c17-15-13(16-18-10-3-1-2-4-12(10)22-16)14(20)9-6-5-8(19)7-11(9)21-15/h1-7,19H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBJAMXAQOBUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C(C3=O)C=CC(=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 2
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 3
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 4
Reactant of Route 4
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 5
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one
Reactant of Route 6
2-amino-3-(1,3-benzothiazol-2-yl)-7-hydroxy-4H-chromen-4-one

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